2-(4-Methylpyridin-3-yl)acetic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-methylpyridin-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6-2-3-9-5-7(6)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXNNTVXFLVXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955547-82-6 | |
| Record name | 2-(4-methylpyridin-3-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride typically involves the reaction of 4-methylpyridine with chloroacetic acid in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom of chloroacetic acid is replaced by the pyridine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Analgesic and Anti-inflammatory Properties
The compound serves as an important intermediate in the synthesis of COX-2 inhibitors, which are known for their analgesic and anti-inflammatory effects. Research indicates that derivatives of 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride can be developed into pharmaceuticals that target inflammatory pathways, thereby providing pain relief without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antitumor Activity
Studies have shown that certain derivatives of this compound exhibit antitumor properties. For instance, research involving aryl-substituted derivatives demonstrated significant inhibition of tumor cell growth in vitro and in vivo models, indicating potential as anticancer agents . This suggests that this compound could be a valuable scaffold for developing new treatments for various cancers.
Biochemical Research
Mechanistic Studies
The compound has been utilized in biochemical research to study its interactions with various biological targets. Its ability to modulate enzyme activity makes it suitable for investigating the mechanisms of action of different biological pathways, particularly those involved in inflammation and cancer .
Cell Culture Studies
In vitro studies using cell cultures have shown that this compound can influence cellular responses to stress and apoptosis. These studies are critical for understanding how this compound may affect cell survival and proliferation under pathological conditions .
Case Studies
Several case studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biochemical and physiological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of 2-(4-methylpyridin-3-yl)acetic acid hydrochloride with analogous compounds:
Solubility and Pharmacokinetics
- The hydrochloride salt form improves aqueous solubility across all compounds.
- Morpholine derivatives exhibit higher polarity due to the oxygen atom, favoring solubility in polar solvents .
Biological Activity
2-(4-Methylpyridin-3-yl)acetic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various research fields, and relevant case studies.
This compound has a molecular formula of C₉H₈ClN₁O₂ and a molecular weight of approximately 185.62 g/mol. The compound is characterized by a pyridine ring, which contributes to its biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity, which may lead to various biochemical effects. For instance, it has been noted for its ability to inhibit neuronal nitric oxide synthase (nNOS), a key enzyme in the production of nitric oxide, which plays a vital role in numerous physiological processes .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
Additionally, the compound shows antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .
Enzyme Inhibition
The compound's role as an nNOS inhibitor has been particularly significant. It has been shown to possess selectivity over other nitric oxide synthase isoforms, making it a candidate for further research into neurological disorders where nNOS plays a critical role .
Study on Neuroprotection
In a study focusing on neuroprotection, this compound was tested in a rabbit model for cerebral palsy. The results indicated that the compound could prevent hypoxia-ischemia-induced neuronal death and reduce the incidence of cerebral palsy phenotypes without affecting blood pressure regulated by endothelial nitric oxide synthase (eNOS) .
Antimicrobial Efficacy
Another study assessed the compound's efficacy against various microbial strains in vitro. The findings confirmed its potential as an antimicrobial agent, suggesting that it could be developed into therapeutic formulations for treating infections caused by resistant bacterial strains .
Q & A
Q. What role do heterogeneous catalysts play in improving the efficiency of its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
